6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfanylpropanoylamino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2.ClH/c1-13(2)24-10-8-16-17(12-24)28-21(19(16)20(22)26)23-18(25)9-11-27-15-6-4-14(3)5-7-15;/h4-7,13H,8-12H2,1-3H3,(H2,22,26)(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHAFGBJXSPLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity. The core structure includes a thieno[2,3-c]pyridine ring, which is known for its pharmacological properties. The presence of an isopropyl group and a p-tolylthio moiety enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula
- Molecular Formula: C_{16}H_{22}N_2O_2S·HCl
- Molecular Weight: 348.89 g/mol
Research indicates that compounds in the thieno[2,3-c]pyridine class exhibit various mechanisms of action, primarily through inhibition of specific enzymes and receptors. The compound has been studied for its effects on human phenylethanolamine N-methyltransferase (hPNMT) and α2-adrenoceptors.
Inhibition of hPNMT
Studies have shown that thieno[2,3-c]pyridines can inhibit hPNMT, an enzyme involved in catecholamine metabolism. The inhibition of this enzyme can lead to alterations in neurotransmitter levels, potentially impacting conditions such as hypertension and anxiety disorders. Molecular docking studies suggest that the compound binds effectively to the active site of hPNMT, demonstrating selectivity over other targets.
Pharmacological Studies
-
In Vitro Studies :
- In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against hPNMT with an IC50 value indicative of moderate potency.
- Selectivity assays against other enzymes (e.g., monoamine oxidase) show that the compound maintains a favorable selectivity profile.
-
In Vivo Studies :
- Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicate that it effectively modulates blood pressure and exhibits anxiolytic-like effects.
Table of Biological Activities
Case Study 1: Anxiolytic Effects
A study conducted on a rat model evaluated the anxiolytic effects of the compound. Rats treated with varying doses exhibited reduced anxiety-like behaviors in elevated plus-maze tests compared to control groups. The results suggest potential therapeutic applications for anxiety disorders.
Case Study 2: Cardiovascular Impact
Another investigation focused on the cardiovascular effects of the compound. Administration in hypertensive rat models resulted in significant reductions in both systolic and diastolic blood pressure, indicating a potential role in managing hypertension.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects at Position 2: The p-tolylthio group in the target compound introduces a sulfur atom, which may improve metabolic stability compared to oxygen-linked analogs (e.g., phenoxy in ) . The phenoxybenzoyl group in adds steric bulk, which could limit diffusion across biological membranes but increase selectivity for specific targets .
Impact of Core Modifications: The thieno[2,3-c]pyridine core (Target, ) offers rigidity and planar geometry, favoring π-π stacking interactions in receptor binding. In contrast, simple thiophene derivatives () lack this bicyclic advantage but are synthetically simpler .
Pharmacokinetic Considerations :
- The hydrochloride salt in the target compound and improves solubility, critical for oral bioavailability.
- Ethyl carboxylate () may esterify in vivo, affecting prodrug activation pathways .
Research Findings and Gaps
- Adenosine A1 Receptor Modulation: highlights that 2-amino-thiophene derivatives with 3-(trifluoromethyl)phenyl groups (e.g., PD 81,723) exhibit superior allosteric enhancement of adenosine A1 receptors. The target compound’s p-tolylthio group, while less electron-withdrawing, may offer a balance between activity and metabolic stability .
- Synthetic Feasibility: The lumping strategy () suggests structurally similar compounds (e.g., thienopyridines) could be grouped for streamlined SAR studies, though this approach may overlook subtle substituent effects .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting from thieno[2,3-c]pyridine scaffolds. Key steps include:
- Cyclization of thiophene derivatives with pyridine-like precursors to form the fused heterocyclic core.
- Amidation with 3-(p-tolylthio)propanamide groups, often using coupling agents like EDCI/HOBt under inert conditions.
- Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., methanol or ethanol).
Example Synthetic Pathway (derived from analogous compounds):
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Cyclization (H₂SO₄, reflux) | Thieno[2,3-c]pyridine core | 65–75 |
| 2 | Amidation (EDCI, DMF, 0–5°C) | Free-base amide | 50–60 |
| 3 | Salt formation (HCl/MeOH) | Final hydrochloride | 85–90 |
Key intermediates include the thienopyridine core and the free-base amide derivative. Monitoring via TLC and NMR is critical to confirm progress .
Q. What biological activities have been preliminarily reported, and what assays are used for screening?
Preliminary studies on structurally similar compounds suggest:
- Anticancer activity : Screened via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values in the µM range.
- Antimicrobial potential : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution.
- Mechanistic assays : Western blotting for apoptosis markers (e.g., caspase-3) or flow cytometry for cell cycle arrest.
Example Assay Protocol :
- MTT Assay : Cells treated with 0.1–100 µM compound for 48 hrs → absorbance measured at 570 nm.
- Data Interpretation : IC₅₀ values <10 µM warrant further investigation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final amidation step?
- Solvent Selection : Replace DMF with dichloromethane (DCM) to reduce side reactions.
- Catalyst Loading : Test 1.2–1.5 equivalents of EDCI to ensure complete coupling.
- Temperature Control : Conduct reactions at 0–5°C to minimize racemization.
- Workup Optimization : Use aqueous NaHCO₃ to neutralize excess HCl during salt formation.
Case Study : Increasing EDCI from 1.0 to 1.2 equivalents improved amidation yield from 50% to 68% .
Q. How can discrepancies in biological activity data across cell lines be resolved?
- Dose-Response Curves : Validate IC₅₀ values with triplicate experiments.
- Cell Line Authentication : Confirm absence of cross-contamination (e.g., via STR profiling).
- Solubility Checks : Ensure compound solubility in assay media (e.g., DMSO concentration ≤0.1%).
- Mechanistic Follow-Up : Use siRNA knockdown to identify target pathways (e.g., EGFR or PI3K/Akt).
Example Workflow :
- Step 1 : Repeat assays with freshly prepared stock solutions.
- Step 2 : Compare data with structurally related analogs to identify SAR trends .
Q. What computational methods can elucidate the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR).
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS).
- QSAR Modeling : Corrogate substituent effects (e.g., p-tolylthio vs. benzyl) with biological activity.
Example Finding : Docking scores (−9.2 kcal/mol) suggest strong affinity for EGFR’s ATP-binding pocket, aligning with observed antiproliferative effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
